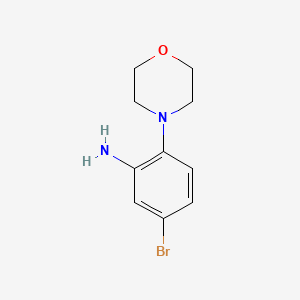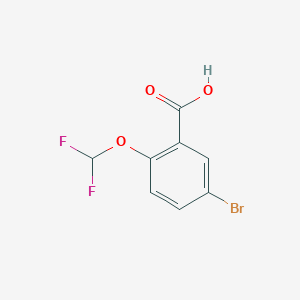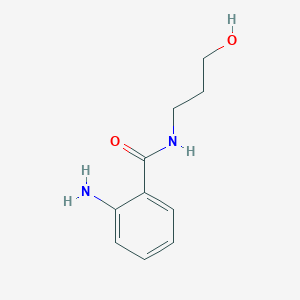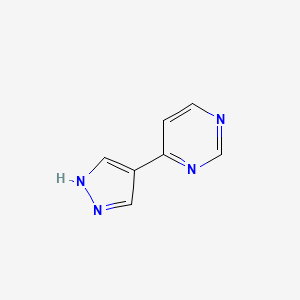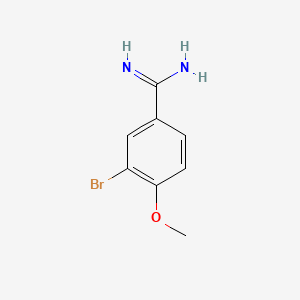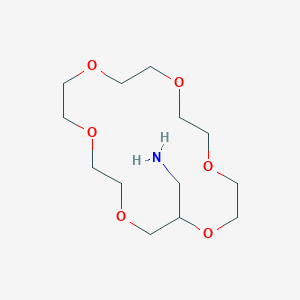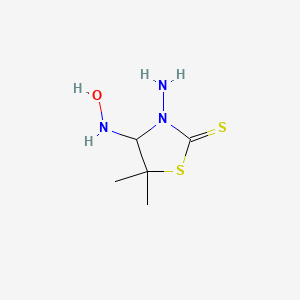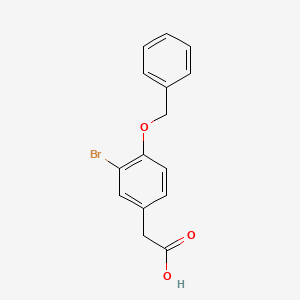
2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid is a brominated aromatic compound with a methoxy and an acetic acid substituent. The molecular structure of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been studied, showing that the methoxy group is nearly coplanar with the phenyl ring and the acetic acid substituent is significantly tilted relative to the ring. This indicates the electron-withdrawing nature of the bromine atom and the electron-donating properties of the other substituents .
Synthesis Analysis
The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a closely related compound, was achieved through regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% success rate. This method demonstrates the feasibility of introducing a bromine atom into a phenyl ring with a methoxy and acetic acid substituent .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals specific bond angles around the substituents, with the bromine atom causing a larger bond angle due to its electron-withdrawing effect. The crystal structure forms centrosymmetric dimers through strong O—H⋯O hydrogen bonding, which is a common feature in carboxylic acid derivatives .
Chemical Reactions Analysis
While the specific chemical reactions of 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid are not detailed in the provided papers, the bromination kinetics of related heterocyclic systems have been studied, showing characteristic features similar to those of benzene derivatives. This suggests that the bromine atom in the compound could potentially undergo further electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid can be inferred from related compounds. For instance, the use of 3-Bromoacetyl-7-methoxycoumarin as a fluorescent derivatization reagent for carboxylic acids indicates that brominated carboxylic acids can be analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection . Additionally, the synthesis of 1,3,4-thiadiazole derivatives from related carboxylic acids suggests potential antimicrobial activities and the ability to form stable heterocyclic systems .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound was synthesized by regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield. The molecular structure shows the methoxy group being almost coplanar with the phenyl ring and the acetic acid substituent tilted relative to the ring. This research highlights the structural properties and possible electron-withdrawing and donating characteristics of the substituents (Guzei, Gunderson, & Hill, 2010).
Application in Novel Compound Synthesis
- New heterocyclic compounds were synthesized using derivatives of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with bromobenzaldehyde. These compounds showed potential in cytotoxicity and antimicrobial activity studies (Rosca, 2020).
Natural Occurrence and Antioxidant Activity
- Similar bromophenols, isolated from marine red algae, have demonstrated significant antioxidant activities. These findings suggest potential applications in food preservation and healthcare (Li, Li, Ji, & Wang, 2007).
Comparative Studies on Reactivity and Acidity
- Comparative studies on halogenated phenylacetic acids, including bromo-substituted molecules, have been conducted. These studies provide insights into the reactivity, acidity, and vibrational spectra of these compounds, which can be crucial for various chemical applications (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Metabolic Studies
- Metabolic pathways of psychoactive compounds related to 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid have been studied in various species. These studies help in understanding the metabolic processes and potential toxic effects in different organisms, contributing to safer drug design (Carmo et al., 2005).
Vibrational and Electronic Studies
- Detailed studies on similar bromophenol compounds, including vibrational (FT-IR, FT Raman) and electronic (UV-Visible, NMR) analysis, have been conducted. These studies provide a deeper understanding of the structural and electronic properties of these compounds, which can be valuable in material science and medicinal chemistry (Rahuman et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZFEKUVFZTZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409039 |
Source


|
| Record name | 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid | |
CAS RN |
5884-48-0 |
Source


|
| Record name | 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)

